molecular formula C8H10ClNO3 B1433660 2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride CAS No. 1798730-78-5

2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride

Cat. No. B1433660
CAS RN: 1798730-78-5
M. Wt: 203.62 g/mol
InChI Key: ZLFRIAFNMFOLQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride is a chemical compound with the CAS Number: 1798730-78-5 . It has a molecular weight of 203.62 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H9NO3.ClH/c1-12-7-3-2-6 (9-5-7)4-8 (10)11;/h2-3,5H,4H2,1H3, (H,10,11);1H .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H9NO3.ClH/c1-12-7-3-2-6 (9-5-7)4-8 (10)11;/h2-3,5H,4H2,1H3, (H,10,11);1H . This indicates that the compound contains a pyridine ring with a methoxy group at the 5-position and an acetic acid group attached to the 2-position .


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 203.62 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Efficient Synthesis and Chemical Properties

An Efficient Large-scale Synthesis

The synthesis of related compounds like methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate showcases methodologies for accessing pyridin- and pyrimidin-2-yl acetate cores, which are crucial for developing heterocyclic analogues. This research outlines a high-yielding route suitable for large-scale synthesis, indicating the compound's potential as a precursor in organic synthesis and pharmaceutical development (Morgentin et al., 2009).

Microbiological Activity

Synthesis and Microbiological Activity

Derivatives of structurally similar compounds, such as 2-mercapto-4-methoxypyridine-3-carbonitrile, have shown bacteriostatic and tuberculostatic activity. This suggests that compounds within this structural realm could have applications in developing antimicrobial agents (Miszke et al., 2008).

Spectroscopic and Thermal Studies

Charge Transfer Complexation Studies

Spectroscopic and thermal studies of charge transfer interactions involving related compounds, like 5-amino-2-methoxypyridine, with chloranilic acid, offer insights into the stability and stoichiometry of these complexes. This research has implications for developing materials with specific optical properties (Alghanmi & Habeeb, 2015).

Material Science and NLO Applications

Ester Amide of Squaric Acid Derivatives

The synthesis and characterization of novel squaric acid derivatives, such as the ester amide of squaric acid ethyl ester with 5-amino-2-methoxypyridin, highlight the compound's application in second-order nonlinear optical (NLO) applications. This demonstrates the potential of such compounds in creating new materials for optical technologies (Kolev et al., 2008).

Magnetic Properties in Material Science

Hydrochloride Crystals Based on Radical Interactions

The study of hydrochloride crystals derived from related structural compounds reveals the impact of crystal-stacking structures on magnetic properties. This research suggests applications in designing materials with specific magnetic behaviors (Yong, Zhang, & She, 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and others .

Future Directions

The future directions for the use and study of 2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride are not specified in the current literature. Given its structural features, it may be of interest in the development of pharmaceuticals or as a building block in organic synthesis .

properties

IUPAC Name

2-(5-methoxypyridin-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-12-7-3-2-6(9-5-7)4-8(10)11;/h2-3,5H,4H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFRIAFNMFOLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride
Reactant of Route 2
2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride
Reactant of Route 6
2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.